ISX-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C16H15ClN4O2 |

|---|---|

Molecular Weight |

330.77 g/mol |

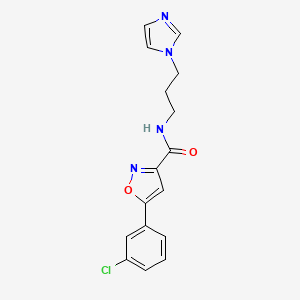

IUPAC Name |

5-(3-chlorophenyl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide |

InChI |

InChI=1S/C16H15ClN4O2/c17-13-4-1-3-12(9-13)15-10-14(20-23-15)16(22)19-5-2-7-21-8-6-18-11-21/h1,3-4,6,8-11H,2,5,7H2,(H,19,22) |

InChI Key |

DPAAHSSAGAOLBZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=NO2)C(=O)NCCCN3C=CN=C3 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: ISX-3 and the PPARγ Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

ISX-3 is a novel small molecule identified as a potent anti-adipogenic and pro-osteogenic agent. Its mechanism of action is intrinsically linked to the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) signaling pathway. This technical guide provides a comprehensive overview of this compound, its effects on PPARγ expression, and its subsequent influence on cellular differentiation. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in the fields of metabolic disease, osteoporosis, and regenerative medicine.

Introduction to this compound

This compound (CAS: 912789-08-3; Molecular Formula: C16H15ClN4O2; Molecular Weight: 330.77) is a chemical compound that has been shown to modulate the lineage commitment of mesenchymal stem cells (MSCs).[1][2][3][4][5] Specifically, this compound inhibits the differentiation of MSCs into adipocytes (fat cells) while promoting their differentiation into osteoblasts (bone-forming cells). This dual activity makes this compound a promising candidate for the development of therapeutics for conditions characterized by an imbalance in these two lineages, such as osteoporosis and age-related bone loss.[1][2][3][4][5]

The PPARγ Signaling Pathway

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a nuclear receptor and transcription factor that plays a pivotal role in adipogenesis, the process of fat cell formation.[6][7][8] When activated by ligands, such as fatty acids or synthetic agonists like thiazolidinediones, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription. The activation of PPARγ is a master regulator of adipocyte differentiation and lipid metabolism.

Mechanism of Action of this compound

The primary mechanism by which this compound exerts its anti-adipogenic and pro-osteogenic effects is through the upregulation of PPARγ expression.[1][2][3][4][5] While the precise upstream signaling events that lead to this increase in PPARγ are still under investigation, the elevated levels of the PPARγ protein are a key molecular signature of this compound treatment in human bone marrow-derived mesenchymal stem cells (hBMSCs).

The following diagram illustrates the proposed signaling pathway for this compound's effect on adipogenesis and osteogenesis.

References

- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 2. Alizarin Red Staining: A Technique to Visualize Mineralization by Cultured Osteoblasts [jove.com]

- 3. ixcellsbiotech.com [ixcellsbiotech.com]

- 4. Differentiation of 3T3-L1 Cells and Oil Red O Staining [bio-protocol.org]

- 5. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. cusabio.com [cusabio.com]

- 8. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to ISX-3: Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides an in-depth technical overview of the small molecule ISX-3, a compound with demonstrated potent anti-adipogenic and pro-osteogenic activities. We detail the discovery of this compound through a unique cell-based screening methodology, its chemical synthesis, and its mechanism of action, which mimics the signaling of Oncostatin M (OSM) through the JAK/STAT pathway. This document consolidates key experimental data, provides detailed protocols for relevant assays, and visualizes the critical signaling pathways and experimental workflows, offering a valuable resource for researchers in the fields of regenerative medicine, metabolic disease, and drug discovery.

Discovery of this compound

This compound was identified from a chemical library screen designed to discover small molecules that could reciprocally regulate the differentiation of mesenchymal stem cells (MSCs), promoting osteoblastogenesis while inhibiting adipogenesis. This dual-activity profile presents a promising therapeutic strategy for diseases characterized by an imbalance in bone and fat formation, such as osteoporosis and age-related bone loss.

Screening Assay

The primary screening assay utilized human bone marrow-derived mesenchymal stem cells (hBMSCs). The screening process involved a high-throughput analysis of a chemical library to identify compounds that could induce osteogenic differentiation while simultaneously suppressing adipogenic differentiation. The key readouts for this screening were alkaline phosphatase (ALP) activity, an early marker of osteoblastogenesis, and the accumulation of lipid droplets, a hallmark of adipogenesis.

Chemical Synthesis of this compound

This compound is a synthetic small molecule with the chemical name 5-(3-chlorophenyl)-N-(3-(1H-imidazol-1-yl)propyl)-1,2,4-oxadiazole-3-carboxamide. Its chemical formula is C₁₆H₁₅ClN₄O₂ and it has a molecular weight of 330.77 g/mol .

While a detailed, step-by-step synthesis protocol is not publicly available in the primary literature, the synthesis of similar 1,2,4-oxadiazole derivatives is well-documented. A plausible synthetic route for this compound would involve the following key steps:

-

Formation of the 1,2,4-oxadiazole core: This is typically achieved through the cyclization of an amidoxime with an activated carboxylic acid derivative.

-

Amide bond formation: The carboxylic acid functionality on the 1,2,4-oxadiazole is then coupled with 3-(1H-imidazol-1-yl)propan-1-amine to form the final amide bond.

A generalized synthetic scheme is presented below.

Figure 1: Generalized synthetic scheme for this compound.

Mechanism of Action: Oncostatin M-like Activity

The biological effects of this compound are attributed to its ability to mimic the activity of Oncostatin M (OSM), a member of the interleukin-6 (IL-6) family of cytokines. OSM is known to play a crucial role in regulating cell differentiation, particularly in the context of osteogenesis and adipogenesis.[1][2][3][4]

The Oncostatin M Signaling Pathway

OSM exerts its effects by binding to a receptor complex on the cell surface, which consists of the gp130 subunit and the OSM receptor (OSMR) subunit. This binding event triggers a cascade of intracellular signaling events, primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[1][3][5]

The key steps in the OSM signaling pathway are as follows:

-

Ligand Binding and Receptor Dimerization: OSM binds to the gp130/OSMR complex, inducing its dimerization.

-

JAK Kinase Activation: The dimerization of the receptor complex brings the associated JAKs (Janus kinases) into close proximity, leading to their autophosphorylation and activation.

-

STAT Protein Phosphorylation: Activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the receptor complex. These phosphorylated sites serve as docking sites for STAT (Signal Transducer and Activator of Transcription) proteins, primarily STAT3.

-

STAT Dimerization and Nuclear Translocation: Upon recruitment to the receptor, STAT3 is phosphorylated by the JAKs. Phosphorylated STAT3 molecules then dimerize and translocate to the nucleus.

-

Gene Transcription: In the nucleus, STAT3 dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.

Figure 2: The Oncostatin M (OSM)/ISX-3 signaling pathway.

This compound and the Regulation of Osteoblastogenesis and Adipogenesis

This compound promotes osteoblastogenesis and inhibits adipogenesis by activating the OSM signaling pathway, leading to the phosphorylation and activation of STAT3. Activated STAT3, in turn, modulates the expression of key transcription factors that govern cell fate decisions in MSCs.

-

Promotion of Osteoblastogenesis: STAT3 activation is known to upregulate the expression of Runx2, a master transcription factor for osteoblast differentiation. Runx2 drives the expression of osteoblast-specific genes, such as alkaline phosphatase, collagen type I, and osteocalcin, leading to bone formation.

-

Inhibition of Adipogenesis: The precise mechanism by which STAT3 activation inhibits adipogenesis is still under investigation. However, it is known to suppress the expression and/or activity of peroxisome proliferator-activated receptor-gamma (PPARγ), the master regulator of adipogenesis.[6][7][8][9][10] By downregulating PPARγ, this compound prevents the expression of adipocyte-specific genes, thereby blocking the formation of fat cells.

Figure 3: this compound regulation of MSC differentiation.

Quantitative Data

The following tables summarize the key quantitative data from the initial characterization of this compound.

| Parameter | Value | Cell Line |

| Osteogenesis | ||

| EC₅₀ (ALP Activity) | ~1 µM | hBMSCs |

| Adipogenesis | ||

| IC₅₀ (Lipid Accumulation) | ~1 µM | hBMSCs |

Table 1: In vitro activity of this compound.

Experimental Protocols

The following are detailed protocols for the key assays used in the discovery and characterization of this compound.

Cell Culture

Human bone marrow-derived mesenchymal stem cells (hBMSCs) are cultured in Mesenchymal Stem Cell Growth Medium (MSCGM™) at 37°C in a 5% CO₂ incubator. The medium is changed every 3-4 days.

Osteogenic Differentiation and Alkaline Phosphatase (ALP) Activity Assay

-

Seed hBMSCs in a 96-well plate at a density of 5 x 10³ cells/well and culture for 24 hours.

-

Replace the growth medium with osteogenic differentiation medium (MSCGM™ supplemented with 100 nM dexamethasone, 10 mM β-glycerophosphate, and 50 µM ascorbate-2-phosphate) containing various concentrations of this compound or vehicle control.

-

Culture for 7-10 days, changing the medium every 3 days.

-

To measure ALP activity, wash the cells with PBS and lyse with a suitable lysis buffer.

-

Add p-nitrophenyl phosphate (pNPP) substrate to the cell lysate and incubate at 37°C.

-

Measure the absorbance at 405 nm. The amount of p-nitrophenol produced is proportional to the ALP activity.

-

Normalize the ALP activity to the total protein concentration of the cell lysate.

Adipogenic Differentiation and Lipid Droplet Accumulation Assay

-

Seed hBMSCs in a 96-well plate at a density of 2 x 10⁴ cells/well and culture until confluent.

-

Replace the growth medium with adipogenic differentiation medium (MSCGM™ supplemented with 1 µM dexamethasone, 0.5 mM isobutylmethylxanthine (IBMX), and 10 µg/mL insulin) containing various concentrations of this compound or vehicle control.

-

Culture for 14-21 days, changing the medium every 3 days.

-

To measure lipid accumulation, fix the cells with 4% paraformaldehyde.

-

Stain the cells with Oil Red O solution to visualize lipid droplets.

-

Elute the Oil Red O from the stained cells with isopropanol.

-

Measure the absorbance of the eluted dye at 510 nm. The absorbance is proportional to the amount of lipid accumulation.

Western Blot for STAT3 Phosphorylation

-

Culture hBMSCs to near confluence in 6-well plates.

-

Starve the cells in serum-free medium for 12-16 hours.

-

Treat the cells with this compound (e.g., 10 µM) for various time points (e.g., 0, 15, 30, 60 minutes).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Figure 4: Experimental workflows for this compound characterization.

Conclusion

This compound is a promising small molecule with the ability to direct the fate of mesenchymal stem cells towards the osteogenic lineage while inhibiting adipogenesis. Its Oncostatin M-like activity, mediated through the JAK/STAT3 signaling pathway, provides a clear mechanistic basis for its observed biological effects. The data and protocols presented in this whitepaper offer a comprehensive resource for researchers interested in further exploring the therapeutic potential of this compound in bone regenerative medicine and for the treatment of metabolic diseases. Further studies are warranted to evaluate the in vivo efficacy and safety of this compound in relevant animal models.

References

- 1. Activation of the JAK-STAT signal transduction pathway by oncostatin-M cultured human and mouse osteoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oncostatin M promotes osteogenic differentiation of tendon-derived stem cells through the JAK2/STAT3 signalling pathway | springermedizin.de [springermedizin.de]

- 3. academic.oup.com [academic.oup.com]

- 4. 2024.sci-hub.st [2024.sci-hub.st]

- 5. academic.oup.com [academic.oup.com]

- 6. PPARγ and the Global Map of Adipogenesis and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of PPARgamma activity during adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Deciphering the Roles of PPARγ in Adipocytes via Dynamic Change of Transcription Complex [frontiersin.org]

- 9. PPARG in Human Adipogenesis: Differential Contribution of Canonical Transcripts and Dominant Negative Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Peroxisome Proliferator-Activated Receptor γ in White and Brown Adipocyte Regulation and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Adipogenic Maze: A Technical Guide to In Vitro Pre-Adipocyte Differentiation

For Researchers, Scientists, and Drug Development Professionals

The global rise in obesity and associated metabolic disorders has intensified the quest for novel therapeutic agents that can modulate adipogenesis, the process by which pre-adipocytes differentiate into mature fat cells. Understanding the intricate molecular pathways governing this process is paramount for the development of effective treatments. This technical guide delves into the in vitro methodologies used to study the effects of compounds on pre-adipocyte differentiation, providing a framework for researchers in the field. While this guide is comprehensive in its approach to the topic, it is important to note that a specific compound denoted as "ISX-3" did not yield specific results in the current scientific literature. Therefore, the following sections will provide a broad overview of the experimental protocols and signaling pathways relevant to the study of adipogenesis in vitro, using the well-established 3T3-L1 cell line as a primary model.

Key Signaling Pathways in Adipogenesis

The differentiation of pre-adipocytes into mature adipocytes is a highly regulated process involving a cascade of signaling events and the activation of key transcription factors. Several interconnected pathways orchestrate this cellular transformation.

The initiation of adipogenesis is often triggered by an induction cocktail that elevates intracellular cyclic AMP (cAMP) levels. This activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB. Phosphorylated CREB, along with C/EBPβ, initiates the transcriptional activation of master adipogenic regulators, CCAAT/enhancer-binding protein alpha (C/EBPα) and peroxisome proliferator-activated receptor gamma (PPARγ).[1] These two transcription factors then work in concert to activate the expression of a wide array of adipocyte-specific genes, leading to the characteristic changes in cell morphology and lipid accumulation.[1]

Insulin signaling also plays a crucial role, primarily through the PI3K/Akt and MAPK pathways, which are activated upon insulin binding to its receptor.[1][2][3] These pathways contribute to the survival and proliferation of pre-adipocytes and enhance the expression of adipogenic genes.

Another critical pathway in the regulation of adipogenesis is the Wnt/β-catenin signaling pathway. Activation of this pathway is known to inhibit adipocyte differentiation by preventing the expression of C/EBPα and PPARγ, thereby keeping pre-adipocytes in an undifferentiated state.[3]

Several other signaling molecules and pathways, including those involving STAT3, AMPK, and various growth factors, have also been implicated in the fine-tuning of adipogenesis.[3][4][5] The intricate interplay of these pathways ultimately determines the fate of pre-adipocytes.

Caption: Key signaling pathways regulating pre-adipocyte differentiation.

Experimental Protocols for Studying In Vitro Adipogenesis

The following are detailed methodologies for key experiments commonly employed to assess the effects of test compounds on pre-adipocyte differentiation.

3T3-L1 Pre-Adipocyte Cell Culture and Differentiation

The 3T3-L1 cell line, derived from mouse embryonic fibroblasts, is the most widely used in vitro model for studying adipogenesis.[1]

Materials:

-

3T3-L1 pre-adipocytes

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Bovine Calf Serum (BCS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Differentiation Induction Medium (DIM): DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

-

Adipocyte Maintenance Medium (AMM): DMEM with 10% FBS and 10 µg/mL insulin.

Protocol:

-

Cell Culture: Culture 3T3-L1 pre-adipocytes in DMEM supplemented with 10% BCS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed the cells in appropriate culture plates (e.g., 6-well or 24-well plates) and grow to confluence.

-

Induction of Differentiation: Two days post-confluence (Day 0), replace the growth medium with DIM.

-

Maintenance: After 2-3 days (Day 2 or 3), replace the DIM with AMM.

-

Maturation: Replenish the AMM every 2-3 days until the cells are fully differentiated (typically 8-12 days), characterized by the accumulation of lipid droplets.

Oil Red O Staining for Lipid Accumulation

Oil Red O is a lipid-soluble dye used to visualize and quantify the accumulation of neutral triglycerides in mature adipocytes.

Materials:

-

Oil Red O stock solution (0.5 g in 100 ml isopropanol)

-

Oil Red O working solution (6 ml stock solution + 4 ml distilled water, filtered)

-

10% Formalin in PBS

-

60% Isopropanol

-

Distilled water

Protocol:

-

Fixation: Wash the differentiated cells with PBS and fix with 10% formalin for at least 1 hour.

-

Washing: Wash the fixed cells twice with distilled water.

-

Dehydration: Wash the cells with 60% isopropanol for 5 minutes.

-

Staining: Remove the isopropanol and add the Oil Red O working solution to cover the cell monolayer. Incubate for 10-15 minutes at room temperature.

-

Washing: Wash the stained cells with distilled water 3-4 times until the excess stain is removed.

-

Visualization: Visualize the stained lipid droplets under a microscope.

-

Quantification (Optional): To quantify lipid accumulation, elute the stain by adding isopropanol and measure the absorbance at 490-520 nm.

Quantitative Real-Time PCR (qRT-PCR) for Adipogenic Gene Expression

qRT-PCR is used to measure the mRNA expression levels of key adipogenic transcription factors and markers.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan master mix

-

Primers for target genes (e.g., Pparg, Cebpa, Fabp4/aP2, Adipoq) and a housekeeping gene (e.g., Gapdh, Actb).

Protocol:

-

RNA Extraction: At different time points during differentiation, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

-

qRT-PCR: Perform qRT-PCR using a real-time PCR system. The relative expression of target genes is typically calculated using the 2-ΔΔCt method, normalized to the expression of a housekeeping gene.

Western Blotting for Protein Expression

Western blotting is used to detect and quantify the protein levels of key signaling molecules and adipogenic markers.

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Protein Extraction: Lyse the cells in lysis buffer and determine the protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Caption: General experimental workflow for studying in vitro adipogenesis.

Data Presentation

To facilitate the comparison of quantitative data from the aforementioned experiments, it is recommended to present the results in clearly structured tables.

Table 1: Effect of Test Compound on Lipid Accumulation (Oil Red O Quantification)

| Treatment Group | Concentration | Absorbance at 500 nm (Mean ± SD) | % of Control |

| Control | - | 1.2 ± 0.1 | 100% |

| Test Compound | 1 µM | 0.8 ± 0.05 | 67% |

| Test Compound | 10 µM | 0.5 ± 0.04 | 42% |

| Positive Control | 1 µM | 1.8 ± 0.15 | 150% |

Table 2: Effect of Test Compound on Adipogenic Gene Expression (qRT-PCR)

| Treatment Group | Concentration | Relative mRNA Expression (Fold Change vs. Control) | |

| Pparg | Cebpa | ||

| Control | - | 1.0 ± 0.1 | 1.0 ± 0.12 |

| Test Compound | 1 µM | 0.6 ± 0.08 | 0.7 ± 0.09 |

| Test Compound | 10 µM | 0.3 ± 0.05 | 0.4 ± 0.06 |

| Positive Control | 1 µM | 1.5 ± 0.2 | 1.6 ± 0.18 |

Table 3: Effect of Test Compound on Adipogenic Protein Expression (Western Blot Densitometry)

| Treatment Group | Concentration | Relative Protein Expression (Fold Change vs. Control) | |

| PPARγ | FABP4 | ||

| Control | - | 1.0 ± 0.15 | 1.0 ± 0.1 |

| Test Compound | 1 µM | 0.7 ± 0.1 | 0.8 ± 0.09 |

| Test Compound | 10 µM | 0.4 ± 0.07 | 0.5 ± 0.08 |

| Positive Control | 1 µM | 1.8 ± 0.25 | 2.0 ± 0.2 |

This guide provides a foundational framework for the in vitro investigation of compounds that may modulate pre-adipocyte differentiation. By employing these standardized protocols and understanding the underlying signaling pathways, researchers can effectively screen and characterize potential therapeutic candidates for the management of obesity and related metabolic diseases.

References

- 1. Characterizing 3T3-L1 MBX Adipocyte Cell Differentiation Maintained with Fatty Acids as an In Vitro Model to Study the Effects of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Signaling Pathways Regulating Thermogenesis [frontiersin.org]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. researchgate.net [researchgate.net]

- 5. Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling Osteoblastogenesis: A Technical Guide to its Core Regulatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osteoblastogenesis, the intricate process of forming bone-producing osteoblasts from mesenchymal stem cells (MSCs), is fundamental to skeletal development, bone remodeling, and fracture healing. A thorough understanding of the molecular underpinnings of this process is paramount for the development of novel therapeutics targeting bone-related disorders. This technical guide provides an in-depth exploration of the core regulatory networks governing osteoblast differentiation, with a focus on key signaling pathways and transcriptional master switches. While direct data on the compound ISX-3 in relation to osteoblastogenesis is not prevalent in current scientific literature, this document serves as a comprehensive framework for evaluating the osteogenic potential of novel molecules. Detailed experimental protocols for essential in vitro assays are provided to facilitate the investigation of such compounds.

Core Signaling Pathways in Osteoblastogenesis

The commitment and differentiation of MSCs into the osteoblast lineage are orchestrated by a complex interplay of signaling cascades. The Bone Morphogenetic Protein (BMP) and Wingless-related integration site (Wnt) pathways are central to this process.

The BMP Signaling Pathway

Bone Morphogenetic Proteins (BMPs), particularly BMP-2, are potent inducers of osteoblast differentiation.[1] The canonical BMP signaling cascade involves the binding of BMP ligands to serine/threonine kinase receptors on the cell surface, leading to the phosphorylation and activation of receptor-regulated SMADs (R-SMADs), primarily SMAD1 and SMAD5.[2] These activated R-SMADs then form a complex with the common-mediator SMAD (co-SMAD), SMAD4, which translocates to the nucleus to regulate the expression of osteogenic target genes, most notably Runx2.[2]

The Wnt/β-catenin Signaling Pathway

The canonical Wnt signaling pathway is a critical positive regulator of osteoblastogenesis.[1] Wnt ligands bind to a receptor complex composed of a Frizzled (FZD) protein and a low-density lipoprotein receptor-related protein 5 or 6 (LRP5/6).[2] This binding event leads to the inhibition of a "destruction complex" that normally phosphorylates β-catenin, targeting it for degradation.[2] Consequently, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of osteogenic genes.[2][3]

Master Transcriptional Regulators of Osteoblastogenesis

Downstream of these signaling pathways, a cascade of transcription factors orchestrates the expression of genes that define the osteoblast phenotype.

Runt-related transcription factor 2 (Runx2)

Runx2 is considered the master transcription factor for osteoblast differentiation.[4][5] Its expression is essential for the commitment of MSCs to the osteoblast lineage.[4] Runx2-deficient mice exhibit a complete lack of both intramembranous and endochondral bone formation.[1] Runx2 directly activates the transcription of major bone matrix protein genes, including collagen type I alpha 1 (COL1A1), osteopontin (OPN), and bone sialoprotein (BSP).[1][2]

Osterix (Osx)

Osterix, also known as Sp7, is a zinc-finger transcription factor that acts downstream of Runx2 and is indispensable for the terminal differentiation of pre-osteoblasts into mature osteoblasts.[2][6] While Runx2 is expressed in Osx-null mice, these animals still fail to form bone, indicating that Osterix is a crucial downstream effector.[2] Osterix is involved in the regulation of genes such as osteocalcin (OCN) and COL1A1.[2][7]

The interplay between Runx2 and Osterix is critical, with evidence suggesting a positive feedback loop where Osterix can also influence Runx2 expression.[7]

Quantitative Data Summary

The following table summarizes the typical changes observed in key osteogenic markers during osteoblast differentiation. These parameters are essential for quantifying the effects of novel compounds like this compound.

| Marker | Assay | Early Differentiation (Days 3-7) | Mid-Differentiation (Days 7-14) | Late Differentiation (Days 14-21) |

| Alkaline Phosphatase (ALP) Activity | Colorimetric Assay | ↑ | ↑↑ | ↓ |

| Collagen Type I (COL1A1) Expression | qPCR / Western Blot | ↑ | ↑↑ | ↑ |

| Runx2 Expression | qPCR / Western Blot | ↑ | ↑↑ | ↓ |

| Osterix (Osx) Expression | qPCR / Western Blot | ↑ | ↑↑ | ↑ |

| Osteopontin (OPN) Expression | qPCR / Western Blot | ↑ | ↑↑ | ↑ |

| Osteocalcin (OCN) Expression | qPCR / Western Blot | - | ↑ | ↑↑ |

| Mineralization (Calcium Deposition) | Alizarin Red S Staining | - | ↑ | ↑↑ |

Note: The magnitude of change (↑, ↑↑) and the timing can vary depending on the cell type and culture conditions.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to assess the osteogenic potential of test compounds.

Alkaline Phosphatase (ALP) Activity Assay

This assay measures the activity of ALP, an early marker of osteoblast differentiation.

Materials:

-

96-well plates

-

Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)

-

Stop solution (e.g., 3 M NaOH)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and treat with the test compound for the desired duration (e.g., 7 days).

-

Wash cells twice with phosphate-buffered saline (PBS).

-

Lyse the cells with cell lysis buffer.

-

Transfer the cell lysate to a new 96-well plate.

-

Add pNPP substrate solution to each well and incubate at 37°C.[8][9]

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at 405 nm using a microplate reader.[8][9]

-

Normalize the ALP activity to the total protein concentration of the cell lysate.

Alizarin Red S (ARS) Staining for Mineralization

This staining method detects calcium deposits, a hallmark of late-stage osteoblast differentiation and matrix mineralization.[10][11]

Materials:

-

4% Paraformaldehyde (PFA) in PBS

-

Alizarin Red S staining solution (2% w/v, pH 4.1-4.3)[10][12]

-

Distilled water

-

Microscope

Procedure:

-

Culture cells in the presence of the test compound for an extended period (e.g., 21 days) in osteogenic differentiation medium.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15-20 minutes at room temperature.[10]

-

Wash the cells three times with distilled water.

-

Add the Alizarin Red S staining solution to cover the cell monolayer and incubate for 20-30 minutes at room temperature.[10][13]

-

Gently wash the cells 3-5 times with distilled water to remove excess stain.[10]

-

Visualize the red-orange calcium deposits under a bright-field microscope.[10]

-

For quantification, the stain can be extracted with 10% acetic acid or 10% cetylpyridinium chloride, and the absorbance can be measured.[10][13]

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

qPCR is used to quantify the mRNA expression levels of key osteogenic marker genes.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)[14]

-

Gene-specific primers (for Runx2, Osterix, ALP, COL1A1, OPN, OCN, and a housekeeping gene like GAPDH or β-actin)

-

Real-time PCR system

Procedure:

-

Isolate total RNA from cells treated with the test compound using a suitable RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.[14]

-

Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.[14]

-

The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[14]

-

Analyze the data using the comparative Cq (2-ΔΔCq) method to determine the relative gene expression levels, normalized to a stable housekeeping gene.[14]

Western Blot for Protein Expression Analysis

Western blotting is employed to detect and quantify the protein levels of key osteogenic markers.

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (targeting Runx2, Osterix, ALP, COL1A1, OPN, OCN, and a loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells in RIPA buffer and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.[15]

-

Block the membrane to prevent non-specific antibody binding.[15]

-

Incubate the membrane with primary antibodies overnight at 4°C.[15]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[15]

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.[15]

-

Quantify the band intensities and normalize to the loading control.

Conclusion

The regulation of osteoblastogenesis is a tightly controlled process governed by key signaling pathways and a hierarchical network of transcription factors. While the specific role of this compound in this context remains to be elucidated, the experimental framework and foundational knowledge presented in this guide provide a robust platform for its investigation. By systematically evaluating the impact of novel compounds on the molecular and cellular markers of osteoblast differentiation, researchers can effectively identify and characterize promising new therapeutic agents for bone regeneration and the treatment of skeletal diseases.

References

- 1. Regulation of Osteoblast Differentiation by Cytokine Networks [mdpi.com]

- 2. Signaling and transcriptional regulation in osteoblast commitment and differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Regulatory controls for osteoblast growth and differentiation: role of Runx/Cbfa/AML factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Histone modifications centric-regulation in osteogenic differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances of Osterix Transcription Factor in Osteoblast Differentiation and Bone Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. frontiersin.org [frontiersin.org]

- 8. assaygenie.com [assaygenie.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 11. Alizarin red s staining protocol | Sigma-Aldrich [sigmaaldrich.com]

- 12. sciencellonline.com [sciencellonline.com]

- 13. 3hbiomedical.com [3hbiomedical.com]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. Comparison of Phenotypic Characterization between Differentiated Osteoblasts from Stem Cells and Calvaria Osteoblasts In vitro - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to ISX-3: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

ISX-3 is a small molecule compound recognized for its potent and dual activity as an anti-adipogenic and pro-osteogenic agent. Its mechanism of action is primarily attributed to the upregulation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) expression. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of this compound. Detailed experimental protocols for assessing its activity and diagrams of the implicated signaling pathways are included to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound is an isoxazole derivative with the systematic IUPAC name N-(3-(1H-imidazol-1-yl)propyl)-5-(3-chlorophenyl)isoxazole-3-carboxamide. Its chemical structure is depicted below:

Chemical Structure of this compound

Technical Guide: The Impact of ISX-9 on Gene Expression in Mesenchymal Stem Cells

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This document provides an in-depth analysis of the effects of Isoxazole-9 (ISX-9) on gene and protein expression in mesenchymal stem cells (MSCs), with a focus on the underlying signaling pathways and experimental methodologies.

Introduction

Mesenchymal stem cells (MSCs) are multipotent stromal cells with the ability to differentiate into various cell lineages and modulate their microenvironment through paracrine signaling. These characteristics make them a promising tool for regenerative medicine and tissue repair. ISX-9 is a small molecule known to induce the differentiation of adult neural stem cells.[1] Recent research has demonstrated its potential to modulate the secretome of MSCs, enhancing their therapeutic capabilities. Specifically, ISX-9 has been shown to promote the secretion of Keratinocyte Growth Factor (KGF) from MSCs, a critical factor in tissue repair.[2] This guide details the molecular mechanisms and gene expression changes in MSCs following treatment with ISX-9.

The ISX-9-Mediated Signaling Pathway in MSCs

ISX-9 enhances the paracrine function of MSCs, particularly the secretion of KGF, by activating a specific signaling cascade. The pathway is initiated by the interaction of ISX-9 with the Nerve Growth Factor Receptor (NGFR) on the surface of MSCs. This binding event triggers a downstream phosphorylation cascade involving ERK and TAU proteins. The activation of this pathway ultimately leads to the downregulation of β-catenin phosphorylation, allowing its translocation into the nucleus.[2] In the nucleus, β-catenin acts as a transcription factor, promoting the expression of the KGF gene.[2]

Caption: ISX-9 signaling pathway in mesenchymal stem cells.

Impact on Gene and Protein Expression

Treatment of MSCs with ISX-9 leads to significant changes in their gene and protein expression profiles. A key outcome is the enhanced expression and secretion of Keratinocyte Growth Factor (KGF).

Quantitative Data on KGF Expression

The following table summarizes the dose-dependent and time-course effects of ISX-9 on KGF mRNA and protein levels in bone marrow-derived mesenchymal stem cells (BMSCs).

| Treatment | Time (hours) | KGF mRNA Level (Fold Change vs. Control) | KGF Protein Level (Relative Expression) |

| ISX-9 (1.25 µM) | 48 | Data not provided | Increased |

| ISX-9 (0-5 µM) | 72 | Decreased at higher concentrations | Decreased |

| ISX-9 (5 µM) | 24 | ~2.5 | Increased |

| Cardiogenol C (10 µM) | 24 | ~1.5 | Increased |

| CH 223191 (25µM) | 24 | ~1.2 | Increased |

| PD 98059 (10 µM) | 24 | ~1.8 | Increased |

| GW 788388 (5 µM) | 24 | ~1.3 | Increased |

| ID 8 (10 µM) | 24 | ~1.1 | Increased |

| Kenpaullone (10 µM) | 24 | ~1.4 | Increased |

| BIO-acetoxime (1 µM) | 24 | ~1.6 | Increased |

| Valproic acid (1 µM) | 24 | ~1.7 | Increased |

Data is synthesized from figures and text in the cited literature.[3] Fold change and relative expression are approximate values for illustrative purposes.

Proteomic Analysis

Quantitative proteomic analysis using Tandem Mass Tag (TMT) labeling has been employed to identify differentially expressed proteins in BMSCs treated with ISX-9. This method allows for the simultaneous identification and quantification of thousands of proteins, providing a global view of the changes in the cellular proteome.[2]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the effects of ISX-9 on MSCs.

Experimental Workflow: From Compound Screening to In Vivo Validation

Caption: General experimental workflow for ISX-9 investigation.

Dual-Luciferase Reporter Assay

This assay is used to screen for compounds that can activate the promoter of a target gene, in this case, KGF.

-

Principle: Cells are co-transfected with two plasmids. The experimental plasmid contains the firefly luciferase gene under the control of the KGF promoter. The control plasmid contains the Renilla luciferase gene under a constitutive promoter. The ratio of firefly to Renilla luciferase activity indicates the specific activation of the KGF promoter.[4][5][6][7]

-

Protocol Outline:

-

Cell Culture and Transfection: Plate MSCs and transfect with the reporter plasmids.

-

Compound Treatment: Treat the transfected cells with ISX-9 or other compounds from a library.

-

Cell Lysis: Lyse the cells to release the luciferases.[4]

-

Luciferase Activity Measurement: Sequentially measure the luminescence from firefly and Renilla luciferases using a luminometer.[4][5]

-

TMT Isotope Labeling Quantitative Proteomics

This technique is used for the simultaneous identification and quantification of proteins in different samples.

-

Principle: Peptides from different samples (e.g., control MSCs and ISX-9-treated MSCs) are labeled with isobaric tags (TMT reagents). These tags have the same total mass but produce different reporter ions upon fragmentation in a mass spectrometer. The intensity of the reporter ions corresponds to the relative abundance of the peptide in each sample.[8][9][10][11]

-

Protocol Outline:

-

Protein Extraction and Digestion: Extract proteins from cell lysates and digest them into peptides.

-

TMT Labeling: Label the peptides from each sample with a specific TMT reagent.[8][12]

-

Sample Pooling: Combine the labeled peptide samples.

-

Fractionation: Fractionate the pooled sample to reduce complexity.

-

LC-MS/MS Analysis: Analyze the fractions by liquid chromatography-tandem mass spectrometry.

-

Data Analysis: Identify and quantify the proteins based on the reporter ion intensities.[8]

-

Western Blot

Western blotting is used to detect and quantify specific proteins in a sample.

-

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific primary and secondary antibodies.[13][14][15][16]

-

Protocol Outline:

-

Sample Preparation: Prepare protein lysates from MSCs.

-

Gel Electrophoresis: Separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.[13]

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., KGF, p-ERK, β-catenin), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[16]

-

Detection: Detect the protein using a chemiluminescent substrate.

-

Real-Time Quantitative PCR (RT-qPCR)

RT-qPCR is used to measure the expression levels of specific genes.

-

Principle: RNA is first reverse-transcribed into complementary DNA (cDNA). The cDNA is then amplified by PCR using gene-specific primers and a fluorescent dye that binds to double-stranded DNA. The amount of fluorescence is proportional to the amount of amplified DNA, which reflects the initial amount of mRNA.

-

Protocol Outline:

-

RNA Extraction: Isolate total RNA from MSCs.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA.

-

qPCR Reaction: Set up the qPCR reaction with cDNA, primers for the target gene (e.g., KGF) and a reference gene (e.g., GAPDH), and a fluorescent dye.

-

Data Analysis: Determine the relative expression of the target gene using the comparative Ct method.

-

Hematoxylin and Eosin (H&E) Staining

H&E staining is a histological technique used to visualize tissue morphology.

-

Principle: Hematoxylin stains cell nuclei a purplish-blue, while eosin stains the cytoplasm and extracellular matrix in varying shades of pink.[17][18][19]

-

Protocol Outline (for lung tissue in an Acute Lung Injury model):

-

Tissue Fixation and Embedding: Fix the lung tissue in formalin and embed in paraffin.

-

Sectioning: Cut thin sections of the tissue and mount them on microscope slides.

-

Deparaffinization and Rehydration: Remove the paraffin and rehydrate the tissue sections.[18][20]

-

Staining: Stain the sections with hematoxylin followed by eosin.[18][19]

-

Dehydration and Mounting: Dehydrate the stained sections and mount with a coverslip.[18][20]

-

Superoxide Dismutase (SOD) Activity Assay

This assay measures the activity of SOD, an important antioxidant enzyme.

-

Principle: The assay measures the inhibition of the reduction of a tetrazolium salt (WST-1) by superoxide anions generated by xanthine oxidase. The SOD in the sample competes for the superoxide anions, thus inhibiting the colorimetric reaction. The degree of inhibition is proportional to the SOD activity.[21]

-

Protocol Outline (for lung tissue homogenates):

-

Tissue Homogenization: Homogenize lung tissue in a suitable buffer.[22]

-

Assay Reaction: Mix the tissue homogenate with the WST-1 substrate and xanthine oxidase.

-

Absorbance Measurement: Measure the absorbance at 450 nm to determine the rate of WST-1 reduction.[21]

-

Calculation: Calculate the SOD activity based on the percentage of inhibition.

-

Immunofluorescence

Immunofluorescence is used to visualize the localization of specific proteins within cells or tissues.

-

Principle: A primary antibody binds to the target protein. A secondary antibody, conjugated to a fluorophore, then binds to the primary antibody. The fluorophore can be visualized using a fluorescence microscope.

-

Protocol Outline (for MSCs or lung tissue):

-

Cell/Tissue Preparation: Fix and permeabilize the cells or tissue sections.[20]

-

Blocking: Block non-specific binding sites.

-

Antibody Incubation: Incubate with primary and then fluorescently labeled secondary antibodies.

-

Counterstaining: Stain the nuclei with a fluorescent DNA dye (e.g., DAPI).

-

Imaging: Visualize the staining using a fluorescence microscope.

-

Conclusion

ISX-9 is a potent small molecule that modulates the gene and protein expression profile of mesenchymal stem cells, notably enhancing the secretion of the reparative factor KGF. This effect is mediated through the NGFR-ERK-TAU-β-catenin signaling pathway. The experimental methodologies outlined in this guide provide a robust framework for further investigation into the therapeutic potential of ISX-9-treated MSCs in various disease models. A comprehensive understanding of these molecular changes is crucial for the development of novel cell-based therapies.

References

- 1. stemcell.com [stemcell.com]

- 2. ISX-9 Promotes KGF Secretion From MSCs to Alleviate ALI Through NGFR-ERK-TAU-β-Catenin Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. assaygenie.com [assaygenie.com]

- 5. Dual-Luciferase® Reporter 1000 Assay System Protocol [promega.sg]

- 6. Dual-Luciferase® Reporter (DLR) Assay [protocols.io]

- 7. Dual-Luciferase® Reporter Assay System Protocol [promega.com]

- 8. BAF_Protocol_014_TMT-Based proteomics: Isobaric isotope labeling quantitative method [protocols.io]

- 9. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]

- 10. Protein Quantification Technology-TMT Labeling Quantitation - Creative Proteomics [creative-proteomics.com]

- 11. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]

- 13. Western blot protocol | Abcam [abcam.com]

- 14. resources.bio-techne.com [resources.bio-techne.com]

- 15. bio-rad.com [bio-rad.com]

- 16. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

- 17. Hematoxylin & Eosin (H&E) Staining Intro: Procedures & More [leicabiosystems.com]

- 18. mycetoma.edu.sd [mycetoma.edu.sd]

- 19. Hematoxylin and Eosin (H&E) Staining Protocol - IHC WORLD [ihcworld.com]

- 20. Lung Section Staining and Microscopy [bio-protocol.org]

- 21. tiarisbiosciences.com [tiarisbiosciences.com]

- 22. prometheusprotocols.net [prometheusprotocols.net]

Preliminary Studies on ISX-3 Toxicity: A Case of Mistaken Identity

A comprehensive search for preliminary toxicity data on a compound referred to as "ISX-3" has revealed no evidence of such a substance undergoing toxicological evaluation. Instead, the designation "this compound" corresponds to a commercially available medical research device, an impedance analyzer, manufactured by Sciospec.

This discovery indicates that the request for an in-depth technical guide on the toxicity of an "this compound" compound is likely based on a misunderstanding of the term. The Sciospec this compound is a piece of laboratory equipment used for impedance spectroscopy in medical and biological research, and it is not a chemical entity that would be subject to toxicity testing.[1][2][3][4]

The Sciospec Medical Research this compound is specifically designed with enhanced electrical safety features to be suitable for use in medical research environments.[1][2][3][5] Its applications include, but are not limited to, the analysis of biological tissues and cell cultures, which may be relevant to the broader field of toxicology, but the instrument itself is not the subject of toxicity studies.

Given the absence of any toxicological data for a compound named "this compound," it is not possible to fulfill the core requirements of the original request, which included:

-

Data Presentation: No quantitative toxicity data exists to be summarized in tables.

-

Experimental Protocols: There are no cited experiments on the toxicity of an "this compound" compound for which methodologies could be provided.

-

Mandatory Visualization: Without any described signaling pathways, experimental workflows, or logical relationships related to "this compound" toxicity, no diagrams can be generated.

It is crucial for researchers, scientists, and drug development professionals to ensure the accurate identification of chemical compounds before commissioning or undertaking toxicological reviews. In this instance, the available evidence strongly suggests that "this compound" is a product name for a scientific instrument and not a designation for a chemical compound.

Should there be an alternative name or identifier for the compound of interest, further investigation into its toxicological profile can be conducted. However, based on the current information, a technical guide on the toxicity of "this compound" cannot be produced.

References

ISX-3 as a potential therapeutic agent for osteoporosis

A thorough review of scientific literature reveals that ISX-3 is not a therapeutic agent under investigation for the treatment of osteoporosis. Instead, this compound refers to a specialized piece of laboratory equipment, a Sciospec this compound Impedance Analyzer, used in various research applications, including bioimpedance measurements. [1][2][3][4] This technical guide aims to clarify this misunderstanding and provide relevant information on the actual biological pathways and experimental models pertinent to osteoporosis research, which may have been the user's intended area of interest.

There is no evidence in published scientific literature to suggest that a compound designated "this compound" is being explored for its effects on bone metabolism, osteoblasts, or osteoclasts in the context of osteoporosis. The initial search did, however, identify research on the "Iroquois homeobox gene 3" (Irx3), which plays a role in bone formation.[5] It is possible that the query intended to investigate molecules related to this gene's signaling pathway.

This guide will proceed by focusing on established and researched concepts in osteoporosis therapeutics, including key signaling pathways, experimental models, and data interpretation, which are fundamental to the field of bone biology and drug development.

Key Signaling Pathways in Osteoblast and Osteoclast Differentiation

The regulation of bone mass is a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. Several critical signaling pathways govern the differentiation and activity of these cells, representing key targets for therapeutic intervention in osteoporosis.

Wnt/β-catenin Signaling Pathway in Osteoblasts

The Wnt/β-catenin pathway is a crucial regulator of osteoblast differentiation and bone formation.[6][7][8][9] Activation of this pathway is essential for the commitment of mesenchymal stem cells to the osteoblast lineage and for the function of mature osteoblasts.

Below is a diagram illustrating the canonical Wnt/β-catenin signaling pathway.

RUNX2 Signaling in Osteoblast Differentiation

Runt-related transcription factor 2 (RUNX2) is a master regulator of osteoblast differentiation.[10][11][12][13] It is essential for the commitment of mesenchymal stem cells to the osteoblast lineage and for the expression of key bone matrix proteins. The activity of RUNX2 is modulated by several signaling pathways, including the Bone Morphogenetic Protein (BMP) pathway.[13]

Experimental Protocols in Osteoporosis Research

The development of new therapeutic agents for osteoporosis relies on robust in vitro and in vivo experimental models. These models are essential for elucidating mechanisms of action, assessing efficacy, and evaluating safety.

In Vitro Osteoblast and Osteoclast Differentiation Assays

Osteoblast Differentiation: Primary mesenchymal stem cells or pre-osteoblastic cell lines (e.g., MC3T3-E1) are cultured in osteogenic induction medium. This medium is typically supplemented with ascorbic acid, β-glycerophosphate, and dexamethasone. The differentiation process is monitored by measuring markers of osteoblast maturation at different time points.

Table 1: Markers of Osteoblast Differentiation

| Stage | Marker | Method of Detection |

| Early | Alkaline Phosphatase (ALP) | Colorimetric enzyme activity assay, gene expression (RT-qPCR) |

| Mid | Collagen Type I (COL1A1) | Gene expression (RT-qPCR), protein expression (Western blot) |

| Late | Osteocalcin (OCN) | Gene expression (RT-qPCR), protein secretion (ELISA) |

| Mineralization | Alizarin Red S Staining | Staining of calcium deposits in the extracellular matrix |

Osteoclast Differentiation: Bone marrow-derived macrophages (BMMs) or macrophage cell lines (e.g., RAW 264.7) are cultured in the presence of macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor-κB ligand (RANKL).[14][15] The formation of mature, multinucleated osteoclasts is assessed through various assays.

Table 2: Markers of Osteoclast Differentiation and Activity

| Marker/Assay | Purpose |

| TRAP Staining | Identification of tartrate-resistant acid phosphatase-positive multinucleated cells (osteoclasts) |

| Gene Expression (e.g., TRAP, Cathepsin K, NFATc1) | Quantification of osteoclast-specific gene expression by RT-qPCR |

| Resorption Pit Assay | Assessment of osteoclast function by measuring the area of resorption on a calcium phosphate-coated surface |

In Vivo Models of Osteoporosis

Animal models are critical for evaluating the systemic effects of potential osteoporosis therapies on bone mass and strength. The most common model is the ovariectomized (OVX) rodent, which mimics postmenopausal osteoporosis.[16][17]

Ovariectomy (OVX) Induced Osteoporosis Model: Female rodents (rats or mice) undergo surgical removal of the ovaries, leading to estrogen deficiency and subsequent bone loss. The efficacy of a therapeutic agent is assessed by comparing bone parameters in treated OVX animals to untreated OVX and sham-operated controls.

Table 3: Key Outcome Measures in the OVX Model

| Parameter | Method of Measurement |

| Bone Mineral Density (BMD) | Dual-energy X-ray absorptiometry (DXA)[18][19] |

| Bone Microarchitecture | Micro-computed tomography (µCT)[20] |

| Bone Turnover Markers (e.g., P1NP, CTX-I) | Enzyme-linked immunosorbent assay (ELISA) of serum or urine samples |

| Bone Strength | Biomechanical testing (e.g., three-point bending) |

Below is a workflow for a typical preclinical study using the OVX model.

References

- 1. sciospec.com [sciospec.com]

- 2. sciospec.com [sciospec.com]

- 3. sciospec.com [sciospec.com]

- 4. sciospec.com [sciospec.com]

- 5. A novel genetic mouse model of osteoporosis with double heterozygosity of Irx3 and Irx5 characterizes sex-dependent phenotypes in bone homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Signaling Networks that Control the Lineage Commitment and Differentiation of Bone Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Wnt signaling: Essential roles in osteoblast differentiation, bone metabolism and therapeutic implications for bone and skeletal disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Runx2 induces osteoblast and chondrocyte differentiation and enhances their migration by coupling with PI3K-Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Signaling networks in RUNX2-dependent bone development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Runx2 regulates chromatin accessibility to direct the osteoblast program at neonatal stages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BMP Signaling Is Required for RUNX2-Dependent Induction of the Osteoblast Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytokine-mediated immunomodulation of osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. STAT3-mediated osteogenesis and osteoclastogenesis in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Osteoporosis in vivo model | Atlantic Bone Screen [atlantic-bone-screen.com]

- 17. SIS3 suppresses osteoclastogenesis and ameliorates bone loss in ovariectomized mice by modulating Nox4-dependent reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Bone Mineral Density: Clinical Relevance and Quantitative Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cme.lww.com [cme.lww.com]

- 20. μCT-Based, In Vivo Dynamic Bone Histomorphometry Allows 3D Evaluation of the Early Responses of Bone Resorption and Formation to PTH and Alendronate Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for dissolving and storing ISX-3 compound

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the dissolution and storage of the small molecule compound ISX-3. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring accurate and reproducible experimental results.

Compound Information

A summary of the key chemical properties of this compound is presented in Table 1. This information is essential for accurate preparation of stock solutions and for understanding the compound's characteristics.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 912789-08-3 | [1] |

| Molecular Formula | C₁₆H₁₅ClN₄O₂ | [1] |

| Molecular Weight | 330.77 g/mol | [1] |

| Appearance | Solid, off-white to light yellow | [1] |

Solubility Data

The solubility of this compound in dimethyl sulfoxide (DMSO) has been determined. It is recommended to use anhydrous, high-purity DMSO for the preparation of stock solutions. The use of hygroscopic (water-absorbent) DMSO can negatively impact the solubility of the compound.[1]

Table 2: Solubility of this compound

| Solvent | Concentration | Molarity | Notes | Source |

| DMSO | 100 mg/mL | 302.32 mM | Ultrasonic treatment is required for complete dissolution. | [1] |

Note: The solubility of this compound in aqueous buffers such as water or PBS, and in other organic solvents like ethanol, has not been reported in the reviewed literature.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound solid compound (CAS 912789-08-3)

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Ultrasonic water bath

-

Vortex mixer

-

Sterile pipette tips

Workflow for Preparing this compound Stock Solution:

Figure 1: Workflow for the preparation of an this compound stock solution.

Procedure:

-

Weighing the Compound:

-

Tare a sterile microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh the desired amount of this compound solid into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.3077 mg of this compound.

-

-

Adding Solvent:

-

Add the calculated volume of anhydrous, high-purity DMSO to the tube containing the this compound solid. To continue the example, add 1 mL of DMSO.

-

-

Initial Mixing:

-

Vortex the tube for 1-2 minutes to facilitate initial mixing.

-

-

Sonication:

-

Place the tube in an ultrasonic water bath.

-

Sonicate the solution until the solid is completely dissolved. This may take several minutes.[1] Gentle warming (up to 37°C) can be used in conjunction with sonication if dissolution is difficult.

-

-

Verification of Dissolution:

-

Visually inspect the solution to ensure that no solid particles are visible. The solution should be clear.

-

-

Aliquoting:

-

To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

-

Storage:

Preparation of Working Solutions

For cell-based assays, the DMSO stock solution should be diluted in the appropriate cell culture medium to the final desired concentration.

Important Considerations:

-

The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells.

-

It is recommended to perform a vehicle control experiment using the same final concentration of DMSO in the medium to account for any solvent effects.

-

To avoid precipitation of the compound, it is advisable to perform serial dilutions of the DMSO stock solution in the cell culture medium.

Dilution Workflow:

Figure 2: Workflow for the preparation of a working solution of this compound.

Storage and Stability

Proper storage of both the solid compound and its stock solutions is critical for maintaining its chemical integrity and biological activity.

Table 3: Recommended Storage Conditions for this compound

| Form | Temperature | Duration | Light Conditions | Source |

| Solid | 4°C | Not specified | Protect from light | [1] |

| Stock Solution in DMSO | -20°C | 1 month | Protect from light | [1] |

| Stock Solution in DMSO | -80°C | 6 months | Protect from light | [1] |

Key Recommendations:

-

Solid Compound: Store the solid this compound compound at 4°C and protect it from light.[1]

-

Stock Solutions: Store aliquots of the this compound stock solution at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

-

Avoid Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to compound degradation and precipitation. It is highly recommended to store the stock solution in single-use aliquots.

-

Light Protection: this compound is light-sensitive.[1] All forms of the compound should be stored in light-protecting containers or in a dark environment.

Safety Precautions

As a specific Safety Data Sheet (SDS) for this compound is not publicly available, general laboratory safety precautions for handling chemical compounds should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound in its solid form or in solution.

-

Ventilation: Handle the solid compound and concentrated stock solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

-

Avoid Contact: Avoid direct contact with the skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.

-

Disposal: Dispose of unused compound and solutions in accordance with local, state, and federal regulations for chemical waste.

References

Application Notes and Protocols for In Vitro Osteogenesis Induction using ISX-3

Audience: Researchers, scientists, and drug development professionals.

Introduction

ISX-3 is a novel, synthetic small molecule designed to potently induce osteogenic differentiation in vitro. These application notes provide a comprehensive guide for utilizing this compound to promote the differentiation of mesenchymal stem cells (MSCs) and pre-osteoblastic cell lines into mature, mineralizing osteoblasts. The protocols outlined below detail the experimental workflow, from cell culture preparation to the assessment of osteogenic markers. This compound is hypothesized to exert its pro-osteogenic effects through the activation of the canonical Wnt/β-catenin signaling pathway, a critical regulator of bone formation.[1][2][3][4] By stimulating this pathway, this compound upregulates key transcription factors and promotes the expression of genes essential for osteoblast maturation and extracellular matrix mineralization.

Mechanism of Action: Wnt/β-catenin Signaling Pathway

The canonical Wnt signaling pathway is pivotal in regulating bone mass and osteoblast function.[1][3] In the absence of a Wnt signal, cytoplasmic β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. The binding of a Wnt ligand to its receptor complex on the cell surface leads to the inhibition of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with transcription factors to activate the expression of osteogenic target genes, such as RUNX2.[5] this compound is proposed to activate this pathway, leading to enhanced osteogenesis.

Figure 1: Proposed mechanism of this compound action on the Wnt/β-catenin signaling pathway.

Experimental Protocols

The following protocols are designed for inducing osteogenesis in human mesenchymal stem cells (hMSCs) in a 24-well plate format. Adjustments may be necessary for other cell types and plate formats.

I. Cell Culture and Osteogenic Induction

-

Cell Seeding:

-

Culture hMSCs in a suitable growth medium until they reach 80-90% confluency.

-

Trypsinize the cells and seed them into 24-well plates at a density of 2 x 104 cells/cm2.

-

Allow the cells to adhere and proliferate in growth medium for 24 hours.

-

-

Osteogenic Differentiation:

-

After 24 hours, replace the growth medium with Osteogenic Differentiation Medium (ODM).

-

ODM Composition: Basal medium (e.g., DMEM) supplemented with 10% FBS, 1% Penicillin-Streptomycin, 100 nM Dexamethasone, 10 mM β-glycerophosphate, and 50 µM Ascorbic acid-2-phosphate.[6]

-

-

Prepare ODM with varying concentrations of this compound (e.g., 0 µM, 1 µM, 5 µM, 10 µM) to determine the optimal dose.

-

Culture the cells in the prepared media for up to 21 days, replacing the medium every 2-3 days.

-

Figure 2: General experimental workflow for in vitro osteogenesis induction and analysis.

II. Alkaline Phosphatase (ALP) Staining

ALP is an early marker of osteoblast differentiation.

-

Fixation:

-

On days 7 and 14, aspirate the culture medium and wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[7]

-

Wash the cells three times with deionized water.

-

-

Staining:

-

Prepare the ALP staining solution according to the manufacturer's instructions (e.g., using a BCIP/NBT substrate kit).

-

Add the staining solution to each well and incubate in the dark for 15-30 minutes at 37°C.[8][9]

-

Stop the reaction by washing the cells with deionized water.

-

Visualize the blue/purple precipitate under a light microscope.

-

-

Quantification (Optional):

-

After staining, solubilize the stain using a suitable solvent (e.g., 10% cetylpyridinium chloride in 10 mM sodium phosphate, pH 7.0).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

III. Alizarin Red S (ARS) Staining

ARS staining detects calcium deposits, a marker of late-stage osteogenic differentiation and matrix mineralization.

-

Fixation:

-

On days 14 and 21, aspirate the culture medium and wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.[10]

-

Wash the cells three times with deionized water.

-

-

Staining:

-

Prepare a 2% Alizarin Red S solution and adjust the pH to 4.1-4.3.[10][11]

-

Add the ARS solution to each well and incubate for 20-30 minutes at room temperature.[10]

-

Gently aspirate the staining solution and wash the wells four to five times with deionized water to remove excess stain.[12]

-

Visualize the red-orange mineralized nodules under a light microscope.

-

-

Quantification:

-

To quantify mineralization, add 10% acetic acid to each well and incubate for 30 minutes with shaking to dissolve the stain.[10][12]

-

Transfer the slurry to a microcentrifuge tube, heat at 85°C for 10 minutes, and then cool on ice.[12]

-

Transfer the supernatant to a new tube and neutralize with 10% ammonium hydroxide.[12][13]

-

IV. Quantitative Real-Time PCR (qPCR)

qPCR is used to measure the expression of key osteogenic marker genes.

-

RNA Extraction and cDNA Synthesis:

-

On days 7, 14, and 21, lyse the cells and extract total RNA using a suitable kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

qPCR Reaction:

-

Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers for the target genes (RUNX2, ALP, COL1A1, OCN) and a housekeeping gene (e.g., GAPDH).

-

Perform the qPCR analysis using a real-time PCR system.

-

-

Data Analysis:

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and the control group (0 µM this compound).

-

Data Presentation

The following tables present representative data from experiments using this compound to induce osteogenesis in hMSCs.

Table 1: Dose-Dependent Effect of this compound on ALP Activity (Day 14)

| This compound Concentration (µM) | Relative ALP Activity (Fold Change vs. Control) |

| 0 (Control) | 1.00 ± 0.12 |

| 1 | 1.85 ± 0.21 |

| 5 | 3.54 ± 0.35 |

| 10 | 4.12 ± 0.40 |

Table 2: Time-Course Effect of this compound (5 µM) on Mineralization (Alizarin Red S Quantification)

| Time Point | Relative Mineralization (OD 405 nm) |

| Day 14 (Control) | 0.15 ± 0.03 |

| Day 14 (this compound) | 0.42 ± 0.05 |

| Day 21 (Control) | 0.38 ± 0.06 |

| Day 21 (this compound) | 1.15 ± 0.14 |

Table 3: Effect of this compound (5 µM) on Osteogenic Gene Expression (Day 14)

| Gene | Relative mRNA Expression (Fold Change vs. Control) |

| RUNX2 | 2.78 ± 0.29 |

| ALP | 3.91 ± 0.41 |

| COL1A1 | 2.55 ± 0.27 |

| OCN | 4.63 ± 0.50 |

Data are presented as mean ± standard deviation.

This compound demonstrates a potent ability to induce osteogenic differentiation in vitro in a dose- and time-dependent manner. The significant upregulation of early and late osteogenic markers, including ALP activity, matrix mineralization, and the expression of key osteogenic genes, supports the proposed mechanism of action through the activation of the Wnt/β-catenin signaling pathway. These protocols provide a robust framework for researchers to investigate the osteoinductive properties of this compound and similar small molecules for applications in bone tissue engineering and regenerative medicine.

References

- 1. The Role of the Wnt/β-catenin Signaling Pathway in Formation and Maintenance of Bone and Teeth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wnt/β-catenin signaling components and mechanisms in bone formation, homeostasis, and disease [journal.hep.com.cn]

- 3. researchgate.net [researchgate.net]

- 4. Wnt signaling in bone formation and its therapeutic potential for bone diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An In Vitro and In Vivo Comparison of Osteogenic Differentiation of Human Mesenchymal Stromal/Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alkaline Phosphatase Staining Protocol of Cells - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. abcam.cn [abcam.cn]

- 9. abcam.cn [abcam.cn]

- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 11. ixcellsbiotech.com [ixcellsbiotech.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

Application Notes and Protocols for High-Throughput Screening of Adipogenesis and Osteogenesis Modulators

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note details the principles, protocols, and data analysis for two primary HTS assays: an anti-adipogenesis assay using Oil Red O staining and a pro-osteogenesis assay measuring alkaline phosphatase (ALP) activity. These assays are fundamental in the primary screening of large compound libraries to discover novel molecules that can direct MSC fate towards an osteoblastic lineage while inhibiting adipocytic differentiation.

Signaling Pathways in Adipogenesis and Osteogenesis

The differentiation of MSCs into adipocytes or osteoblasts is a tightly regulated process governed by a complex network of signaling pathways. Key pathways include the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and the Wnt/β-catenin signaling pathways.

-

Adipogenesis: PPARγ is a master regulator of adipogenesis. Its activation by endogenous or exogenous ligands initiates a transcriptional cascade leading to the expression of adipocyte-specific genes, resulting in lipid accumulation and the formation of mature adipocytes.

-

Osteogenesis: The canonical Wnt/β-catenin signaling pathway is a major promoter of osteoblast differentiation. Activation of this pathway leads to the accumulation of β-catenin in the nucleus, where it co-activates transcription factors, such as Runx2, driving the expression of osteogenic genes.